![molecular formula C20H18N4O4S2 B2967696 N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021227-00-8](/img/structure/B2967696.png)

N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

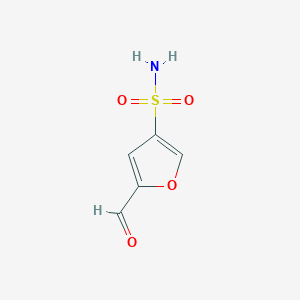

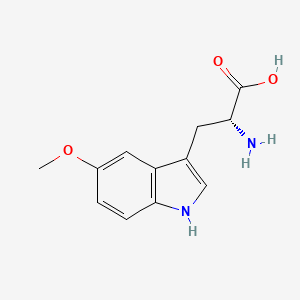

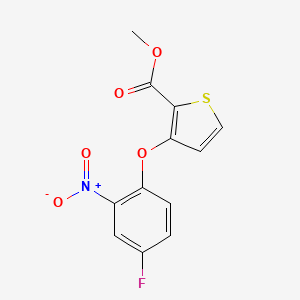

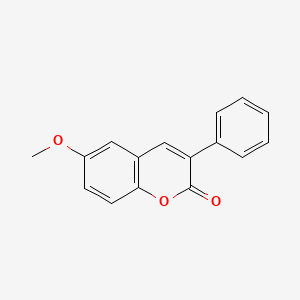

The compound “N-(4-(3-((6-ethoxybenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, an ethoxy group, an amino group, a propyl group, and a furan ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The general approach involves coupling substituted 2-amino benzothiazoles with other reagents.Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroanalytical data, including NMR and IR . For example, the title compound was synthesized with a yield of 58%, and its structure was confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, the title compound was characterized by 1H NMR, 13C NMR, and MS (ESI) .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

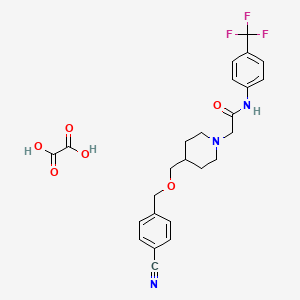

Research has explored the synthesis of novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, showcasing their potential as anti-inflammatory and analgesic agents. The synthesis process involves complex reactions leading to compounds with significant COX-2 selectivity, analgesic, and anti-inflammatory activities, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Antimicrobial and Antifungal Activities

Another research focus has been the development of compounds with antimicrobial and antifungal properties. For instance, compounds based on furan-2-carboxamide have been synthesized and evaluated for their ability to inhibit microbial growth, including Gram-negative and Gram-positive bacteria, as well as fungi. Such compounds have demonstrated promising antimicrobial activities, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).

Chelating Properties and Transition Metal Chelates

The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been investigated. These studies include the synthesis of novel ligands and their characterization, revealing insights into their potential applications in creating materials with specific magnetic, electronic, and antifungal properties (Varde & Acharya, 2017).

Molecular and Electronic Characterization

The molecular and electronic structures of thiazole-based heterocyclic amides have been characterized through a combination of experimental and theoretical methods. These studies offer a foundation for understanding the compound's potential in various applications, including its good antimicrobial activity against a range of microorganisms, hinting at its suitability for further pharmacological exploration (Cakmak et al., 2022).

Cancer Cell Growth Inhibition

Research into benzofuran derivatives has also touched on their potential to inhibit cancer cell growth. For example, certain compounds have been prepared and assessed for their leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines, showing strong inhibition and suggesting avenues for the development of novel anticancer therapies (Kuramoto et al., 2008).

Zukünftige Richtungen

The future directions for research on this compound could include further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, molecular docking studies could be carried out to study the binding mode of the compound with its receptor .

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . The mode of action can be influenced by the substituents on the thiazole ring .

Biochemical Pathways

Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, however, are known to have diverse biological activities, which suggests they may have varied pharmacokinetic properties .

Result of Action

Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The biological activities of thiazole derivatives can be influenced by various factors, including the environment .

Eigenschaften

IUPAC Name |

N-[4-[3-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4S2/c1-2-27-13-6-7-14-16(10-13)30-20(22-14)23-17(25)8-5-12-11-29-19(21-12)24-18(26)15-4-3-9-28-15/h3-4,6-7,9-11H,2,5,8H2,1H3,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMSXLPGGUTQLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide](/img/structure/B2967614.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2967615.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2967632.png)

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]cyclopropanecarboxamide](/img/structure/B2967634.png)